L-161240 - 183298-68-2

L-161240

Catalog Number: EVT-271227
CAS Number: 183298-68-2
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-161240 is a biochemical.
Source and Classification

L-161240 was developed as part of a series of compounds aimed at inhibiting LpxC, a zinc-dependent deacetylase crucial for bacterial survival. Its classification falls under the category of antibacterial agents, specifically targeting the lipid A biosynthetic pathway, making it a valuable candidate in the fight against multidrug-resistant Gram-negative infections.

Synthesis Analysis

The synthesis of L-161240 involves several key steps that utilize established organic chemistry techniques. The compound is derived from earlier analogs and was synthesized using a combination of hydroxamate chemistry and oxazoline formation.

  1. Starting Materials: The synthesis begins with commercially available precursors, including hydroxamic acids and oxazolines.
  2. Key Reactions:
    • Formation of the Hydroxamate Group: This involves the reaction of an acid chloride with hydroxylamine to form the hydroxamate moiety, which is critical for binding to the zinc ion in LpxC.
    • Oxazoline Ring Formation: The oxazoline component is synthesized through cyclization reactions involving amino acids or their derivatives.
    • Final Assembly: The final step typically involves coupling reactions to form the complete structure, ensuring that substituents such as methoxy groups are correctly positioned on the phenyl ring.

These synthetic methods are characterized by careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of L-161240.

Molecular Structure Analysis

The molecular structure of L-161240 can be described as follows:

  • Core Structure: The compound features a central hydroxamate group that coordinates with zinc ions in LpxC.
  • Functional Groups: It includes an oxazoline ring and a phenyl ring substituted with two methoxy groups and a propyl chain.
  • Coordination Geometry: In complex with LpxC, L-161240 exhibits a trigonal-bipyramidal coordination geometry around the zinc ion, differing from other known inhibitors which typically display square-pyramidal coordination .

Structural Insights

The crystal structure analysis reveals that:

  • The hydroxamate oxygen atoms participate in penta-coordination with conserved residues in LpxC.
  • The phenyl moiety plays a significant role in hydrophobic interactions within the enzyme's active site .
Chemical Reactions Analysis

L-161240 primarily acts through its inhibition of LpxC, affecting bacterial growth by disrupting lipid A biosynthesis. Key aspects include:

  1. Inhibition Mechanism: It binds tightly to LpxC, preventing substrate access and thereby inhibiting its enzymatic activity.
  2. Reversibility Studies: Research indicates that the binding is characterized by slow, tight-binding kinetics, suggesting that once bound, it does not readily dissociate from the enzyme .

Experimental Parameters

In vitro assays have demonstrated that:

  • The inhibitor exhibits significant potency against various strains of bacteria, with inhibition constants in the nanomolar range.
  • Specific experimental setups include varying concentrations of L-161240 to determine its efficacy against different bacterial strains.
Mechanism of Action

L-161240 functions as a competitive inhibitor of LpxC by mimicking the natural substrate. Its mechanism can be summarized as follows:

  1. Zinc Coordination: The hydroxamate group chelates the catalytic zinc ion essential for LpxC activity.
  2. Substrate Mimicry: By resembling the natural substrate, it effectively blocks access to the active site .
  3. Conformational Changes: Binding induces conformational changes in LpxC that further inhibit its function by altering substrate binding dynamics .
Physical and Chemical Properties Analysis

L-161240 possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and exhibits limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Analytical Techniques

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been used to confirm its structure and purity.

Applications

L-161240 has several promising applications:

  1. Antibacterial Research: Its primary application lies in developing new antibiotics targeting Gram-negative bacteria resistant to existing treatments.
  2. Pharmaceutical Development: As part of ongoing research into LpxC inhibitors, it serves as a lead compound for further optimization and development into clinically useful drugs .
  3. Biochemical Studies: It is utilized in studies investigating lipid A biosynthesis pathways and enzyme mechanisms in Gram-negative bacteria.
Introduction to L-161240 in the Context of Antimicrobial Resistance

Emergence of Multi-Drug-Resistant Gram-Negative Pathogens

The accelerating crisis of antimicrobial resistance (AMR) poses a critical threat to global health, with multi-drug-resistant (MDR) Gram-negative bacteria representing a particularly challenging frontier. Pathogens such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp. have evolved mechanisms to evade conventional antibiotics through efflux pumps, membrane permeability barriers, and enzyme-mediated degradation. These adaptations render last-resort antibiotics like carbapenems increasingly ineffective, contributing to high mortality rates in clinical settings [2] [4]. The Centers for Disease Control and Prevention (CDC) classifies several Gram-negative pathogens as "urgent threats," underscoring the need for novel therapeutic strategies that bypass existing resistance mechanisms [7].

L-161240 emerges as a pioneering compound in this landscape—a synthetic hydroxamic acid derivative designed to inhibit LpxC, an enzyme essential for lipid A biosynthesis. Its discovery marked a strategic shift toward targeting conserved bacterial pathways absent in humans, thereby minimizing off-target effects and overcoming conventional resistance [1] [4]. Unlike broad-spectrum antibiotics, L-161240 exemplifies targeted pathogen-selective inhibition, with potent activity against wild-type E. coli (MIC: 1–3 µg/mL) but limited efficacy against P. aeruginosa due to intrinsic structural differences in LpxC [2] [4].

Table 1: Key MDR Gram-Negative Pathogens and Resistance Challenges

PathogenResistance MechanismsClinical Impact
E. coliExtended-spectrum β-lactamases (ESBLs)Urinary/abdominal infections
P. aeruginosaEfflux pumps, porin mutationsPneumonia, sepsis in immunocompromised
K. pneumoniaeCarbapenemases (KPC)Nosocomial infections
A. baumanniiLPS-independent viabilityDevice-associated infections

Lipid A Biosynthesis as a Therapeutic Target in Gram-Negative Bacteria

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), embedding within the outer membrane of Gram-negative bacteria to form an impermeable barrier. This asymmetric bilayer excludes hydrophobic toxins and antibiotics, conferring innate resistance. The Raetz pathway—a nine-step conserved enzymatic cascade—orchestrates lipid A assembly, making it an ideal target for disrupting membrane integrity and bacterial viability [3] [7] [9]. Key features of this pathway include:

  • Essentiality for viability: Inactivation of lipid A biosynthesis genes (e.g., lpxA, lpxC) is lethal in most Gram-negative pathogens, except Acinetobacter baumannii [4] [7].
  • Structural conservation: Lipid A's glucosamine disaccharide decorated with acyl chains (e.g., C14 in E. coli, C10 in P. aeruginosa) is broadly conserved across species [3] [9].
  • Immunomodulatory role: Lipid A is a pathogen-associated molecular pattern (PAMP) recognized by Toll-like receptor 4 (TLR4)/MD-2, triggering pro-inflammatory responses. Inhibiting its synthesis attenuates both bacterial survival and inflammation-driven pathology [7] [9].

L-161240 capitalizes on this pathway by inhibiting LpxC, the enzyme catalyzing the first committed step. This strategy bypasses efflux-mediated resistance, as lipid A synthesis occurs intracellularly [4] [5].

Table 2: Key Enzymes in the Raetz Pathway of Lipid A Biosynthesis

EnzymeFunctionSubcellular Localization
LpxATransfers R-3-hydroxymyristoyl to UDP-GlcNAcCytoplasmic
LpxCDeacetylates UDP-3-O-acyl-GlcNAcCytoplasmic (inner membrane)
LpxDIncorporates secondary acyl chainCytoplasmic
MsbAFlips lipid A-core to periplasmic leafletInner membrane ABC transporter

Role of LpxC in Lipid A Biosynthesis and Bacterial Viability

LpxC [UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase] is a zinc-dependent metalloamidase that catalyzes the removal of an acetyl group from UDP-3-O-acyl-GlcNAc. This irreversible reaction commits uridine nucleotides to lipid A synthesis rather than peptidoglycan formation [2] [4]. Key biochemical attributes include:

  • Catalytic mechanism: Zinc coordination at the active site polarizes the amide carbonyl of UDP-3-O-acyl-GlcNAc, enabling nucleophilic attack by water. Hydroxamic acid inhibitors like L-161240 chelate this zinc ion, mimicking the tetrahedral transition state [4] [5].
  • Species-specific inhibition: L-161240 exhibits nanomolar potency against E. coli LpxC (IC50: 30 nM) but is 100-fold less effective against P. aeruginosa LpxC. Structural studies reveal divergent active-site loops (β-hairpin in E. coli vs. α-helix in P. aeruginosa) that modulate inhibitor binding [2] [5].
  • Genetic essentiality: Conditional knockdown of lpxC in P. aeruginosa using arabinose-inducible promoters confirmed bactericidal outcomes, validating LpxC as a target. Chimeric studies demonstrated that E. coli expressing P. aeruginosa lpxC resisted L-161240, confirming species-specific efficacy [2].

L-161240’s antibacterial activity stems from lipid A depletion, which:

  • Disrupts outer membrane integrity, enhancing permeability to hydrophilic solutes.
  • Accumulates toxic intermediates like UDP-3-O-acyl-GlcNAc, triggering cell lysis.
  • Sensitizes bacteria to hydrophobic antibiotics by compromising the LPS barrier [4] [5].

Table 3: Biochemical and Functional Profile of L-161240

ParameterValue/CharacteristicSignificance
IC50 (E. coli LpxC)30 nMHigh-affinity zinc chelation
MIC (wild-type E. coli)1–3 µg/mLBactericidal at low concentrations
Species selectivityActive vs. EnterobacteriaceaeIneffective against P. aeruginosa
Mode of actionLpxC inhibition → lipid A depletionMembrane disruption & toxic intermediate buildup

Properties

CAS Number

183298-68-2

Product Name

L-161240

IUPAC Name

(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

DGGKRIGJIQRXQD-LLVKDONJSA-N

SMILES

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC

Solubility

Soluble in DMSO

Synonyms

L 161,240
L 161240
L-161,240
L-161240

Canonical SMILES

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC

Isomeric SMILES

CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.